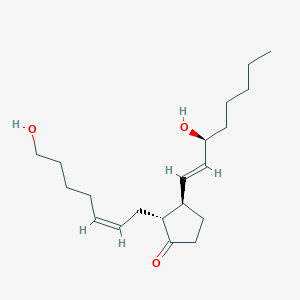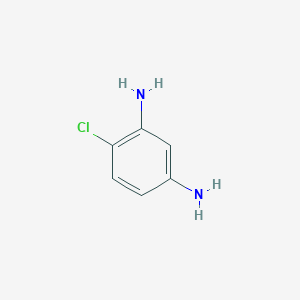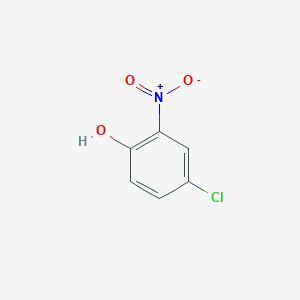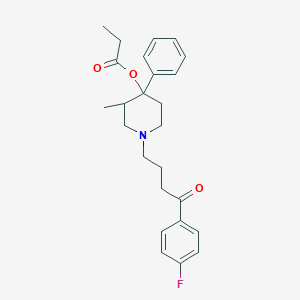
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. FPPP has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. In
Mecanismo De Acción
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions. 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine's mechanism of action involves the activation of these receptors, leading to the inhibition of pain signals and the release of dopamine in the brain.
Efectos Bioquímicos Y Fisiológicos
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine also has potent analgesic properties, making it effective in the treatment of pain. Additionally, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioids on the central nervous system in a controlled and precise manner. However, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been found to have a number of limitations, including its potential for abuse and addiction. Additionally, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.
Direcciones Futuras
There are a number of potential future directions for the study of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine. One area of interest is the development of new pain medications based on 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine's analgesic properties. Additionally, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine's effects on dopamine levels in the brain make it a potential candidate for the treatment of depression and other mood disorders. Finally, further research is needed to better understand the potential risks and benefits of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, particularly with regard to its potential for abuse and addiction.
In conclusion, 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potent analgesic and anticonvulsant properties make it a potential candidate for the development of new pain medications, while its effects on dopamine levels in the brain make it a potential candidate for the treatment of mood disorders. However, further research is needed to better understand the potential risks and benefits of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, particularly with regard to its potential for abuse and addiction.
Métodos De Síntesis
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine can be synthesized by the reaction of 4-fluorobenzoyl chloride with 3-(1-piperidinyl)propanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with propionyl chloride and methyl iodide to obtain 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine. The synthesis of 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has been widely used in scientific research to study its effects on the central nervous system. It has been found to have potent analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain medications. 1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propiedades
Número CAS |
130549-78-9 |
|---|---|
Nombre del producto |
1-(3-(4-Fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine |
Fórmula molecular |
C25H30FNO3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C25H30FNO3/c1-3-24(29)30-25(21-8-5-4-6-9-21)15-17-27(18-19(25)2)16-7-10-23(28)20-11-13-22(26)14-12-20/h4-6,8-9,11-14,19H,3,7,10,15-18H2,1-2H3 |
Clave InChI |
REXOMGWVBIKJKZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)OC1(CCN(CC1C)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Sinónimos |
1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine 1-(3-(4-fluorobenzoyl)propyl)-3-methyl-4-phenyl-4-propionoxypiperidine, (3R,4S)-isomer FPMPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




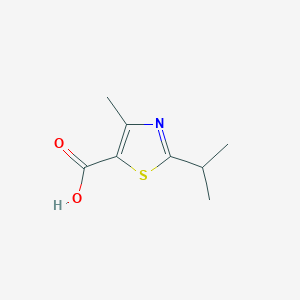



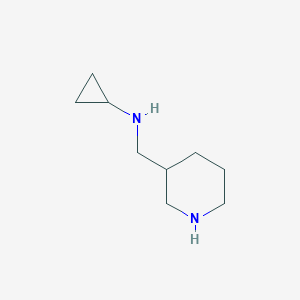


![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)

